N-(3-chlorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylbenzyl group, and a pyridopyrimidine core.
Preparation Methods
The synthesis of N-(3-chlorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyridopyrimidine core, followed by the introduction of the chlorophenyl and methylbenzyl groups. The final step involves the formation of the thioacetamide linkage. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
N-(3-chlorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Hydrolysis: Acidic or basic hydrolysis can break the thioacetamide linkage, resulting in the formation of corresponding acids and amines.
Scientific Research Applications
N-(3-chlorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving pyridopyrimidine derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The pyridopyrimidine core is known to interact with various enzymes and receptors, modulating their activity. The chlorophenyl and methylbenzyl groups may enhance the compound’s binding affinity and specificity. The thioacetamide linkage can also play a role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can be compared with other pyridopyrimidine derivatives, such as:
- N-(3-methoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide
- N-(3-fluorophenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide
- N-(3-bromophenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly impact the compound’s chemical properties, reactivity, and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2S/c1-15-7-9-16(10-8-15)13-28-22(30)19-6-3-11-25-21(19)27-23(28)31-14-20(29)26-18-5-2-4-17(24)12-18/h2-12H,13-14H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFGPYMRDDERSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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